methyl 9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylate
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Overview
Description
Methyl 9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylate is a complex organic compound with a molecular formula of C20H12N2O3 . This compound belongs to the class of heterocyclic compounds, specifically indole derivatives, which are known for their significant biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields a tricyclic indole, which can be further processed through several steps to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups into the molecule .
Scientific Research Applications
Methyl 9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylate involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and naphthyridine-based molecules, such as:
Indole-3-carboxylate: Known for its biological activity and use in medicinal chemistry.
1,5-Naphthyridine derivatives: These compounds exhibit a range of biological activities and are used in various chemical and pharmaceutical applications.
Uniqueness
What sets methyl 9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylate apart is its unique fused ring structure, which combines elements of both indole and naphthyridine systems. This structural complexity contributes to its diverse reactivity and potential for various applications in scientific research and industry .
Properties
IUPAC Name |
methyl 19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2,4,6,8,10,12(20),13,15,17-nonaene-10-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O3/c1-25-20(24)15-10-14-11-6-4-5-9-16(11)22-18(14)17(21-15)12-7-2-3-8-13(12)19(22)23/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHZNTHIYZOINF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C3C(=C1)C4=CC=CC=C4N3C(=O)C5=CC=CC=C52 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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